

# 3-Methoxybut-1-yne chemical and physical properties

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## Compound of Interest

Compound Name: 3-Methoxybut-1-yne

Cat. No.: B1653657

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## An In-depth Technical Guide on 3-Methoxybut-1-yne

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for **3-methoxybut-1-yne** is limited in publicly accessible scientific literature. The following guide provides available information and presents data for structurally related compounds for comparative purposes.

## Core Chemical Properties

**3-Methoxybut-1-yne** is a chemical compound with the molecular formula  $C_5H_8O$ . It belongs to the class of alkoxyalkynes, characterized by an ether group attached to an alkyl chain containing a carbon-carbon triple bond.

## Structure and Identification

- IUPAC Name: **3-methoxybut-1-yne**
- Molecular Formula:  $C_5H_8O$
- Canonical SMILES: CC(C#C)OC
- InChI Key: IQZDPIFYGRHQI-UHFFFAOYSA-N
- CAS Number: 18857-02-8

## Physicochemical Properties

Specific experimental physical properties for **3-methoxybut-1-yne** are not readily available. The table below summarizes computed data and includes experimental data for the related isomers, 4-methoxybut-1-yne and 3-methoxy-3-methylbut-1-yne, for reference.

| Property         | 3-Methoxybut-1-yne (Computed) | 4-Methoxybut-1-yne (Isomer) | 3-Methoxy-3-methylbut-1-yne (Related Compound) |
|------------------|-------------------------------|-----------------------------|--|
| Molecular Weight | 84.12 g/mol                   | 84.12 g/mol                 | 98.14 g/mol                                    |
| Boiling Point    | Not available                 | Not available               | 81-82 °C                                       |
| Density          | Not available                 | Not available               | 0.814 g/cm <sup>3</sup>                        |
| Refractive Index | Not available                 | Not available               | Not available                                  |
| Solubility       | Not available                 | Not available               | Not available                                  |
| Flash Point      | Not available                 | Not available               | Not available                                  |

## Spectroscopic Data

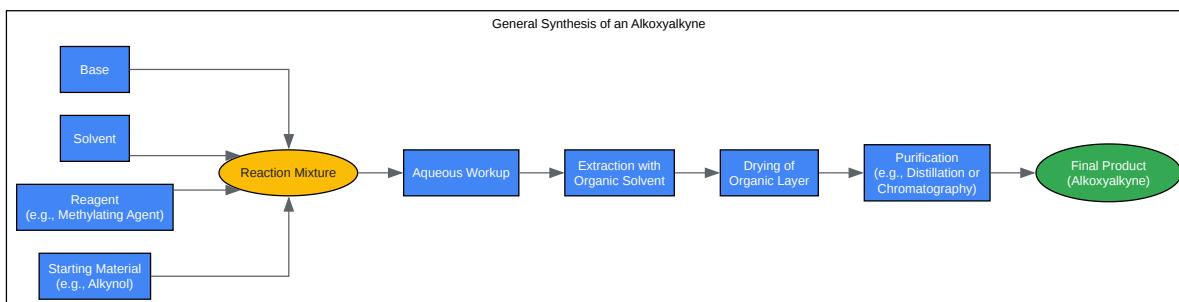
Detailed experimental spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR) for **3-methoxybut-1-yne** are not available in the searched databases.

## Synthesis and Reactivity

### General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of **3-methoxybut-1-yne** is not documented in the available literature, a general approach to the synthesis of chiral propargyl ethers can be considered. A plausible synthetic route could involve the methylation of 3-butyn-2-ol.

The following diagram illustrates a generalized workflow for the synthesis of an alkoxyalkyne.



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A generalized workflow for the synthesis of alkoxyalkynes.

## Reactivity

The reactivity of **3-methoxybut-1-yne** is expected to be dictated by the terminal alkyne and the adjacent ether linkage.

- Terminal Alkyne: The acidic proton on the terminal alkyne can be deprotonated by a strong base to form an acetylide. This nucleophile can then participate in various carbon-carbon bond-forming reactions. The alkyne can also undergo addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation) and participate in cycloaddition reactions.
- Ether Linkage: The ether group is generally stable but can be cleaved under harsh acidic conditions.

## Safety Information

Specific safety data for **3-methoxybut-1-yne** is not available. For the isomeric 4-methoxybut-1-yne, the following GHS hazard statements are reported:

- H225: Highly flammable liquid and vapor.

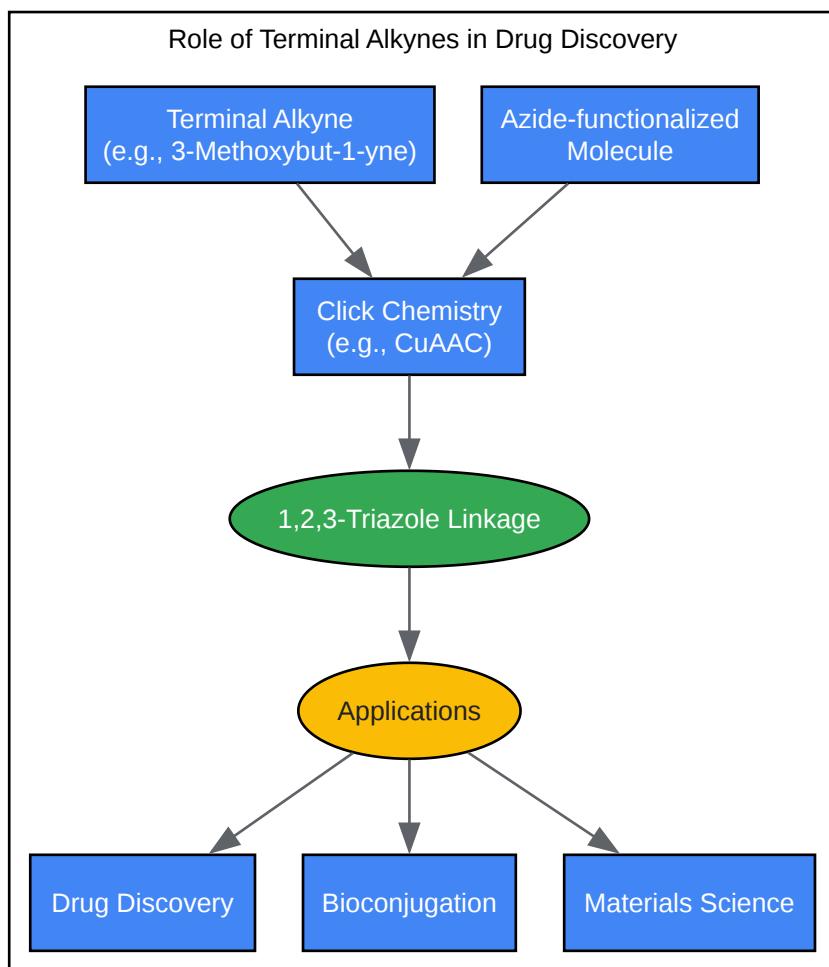
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Given the structural similarity, it is prudent to handle **3-methoxybut-1-yne** with similar precautions in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

## Potential Applications in Research and Drug Development

Alkynes are valuable building blocks in organic synthesis and medicinal chemistry. Terminal alkynes are particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in drug discovery, bioconjugation, and materials science. The methoxy group in **3-methoxybut-1-yne** can influence the molecule's polarity and metabolic stability, making it a potentially interesting fragment for incorporation into larger, biologically active molecules.

The logical relationship for the utility of a terminal alkyne in drug discovery is depicted below.



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The utility of terminal alkynes in scientific research.

## Conclusion

**3-Methoxybut-1-yne** is a simple alkoxyalkyne for which detailed experimental data is not widely available. Its chemical behavior is expected to be characteristic of a terminal alkyne, making it a potential, albeit unproven, building block for synthetic and medicinal chemistry applications. Further research is required to fully characterize its physical, chemical, and biological properties.

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